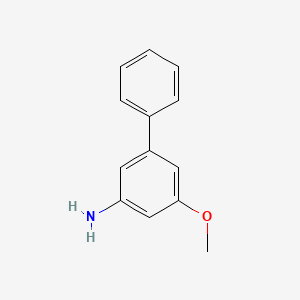
3-Methoxy-5-phenylaniline
Vue d'ensemble
Description
3-Methoxy-5-phenylaniline, also known as 3-methoxybenzenamine, is a chemical compound that belongs to the class of anilines. It is an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In recent years, the scientific community has shown a growing interest in the synthesis, properties, and applications of 3-methoxy-5-phenylaniline.
Applications De Recherche Scientifique
1. Characterization and Potential as a Monomer
- X-ray Diffraction and DFT Studies : 3-Methoxy-5-phenylaniline has been characterized using single-crystal X-ray diffraction, revealing different molecular conformations and establishing distinct intermolecular hydrogen bonds. This compound shows promise as a monomer for studies in polyaniline (PANI) due to its structural properties (Marques et al., 2008).
2. Solubility Properties
- Solubility in Organic Solvents : Research on the solubility of 3-Methoxy-5-phenylaniline in various organic solvents like methanol, acetone, and chloroform at different temperatures has been conducted. This knowledge is crucial for its application in chemical processes and formulations (Jia Yinxia et al., 2012).
3. Synthetic Methodology Development
- Synthesis Techniques : The development of new methods and technology routes for the synthesis of 3-Methoxy-5-phenylaniline derivatives has been summarized, providing a theoretical basis for further research and potential industrialization of its synthesis (Xu Xiao-liang, 2012).
4. Photoreactive Properties
- Phototriggers and Photoreactivity : Studies show the use of 3-Methoxy-5-phenylaniline derivatives as phototriggers, extending the absorption range of certain chromophores. This has implications in fields like photochemistry and the development of light-sensitive materials (Conrad et al., 2000).
5. Anticancer Activity
- In Vitro Anticancer Properties : Research has explored the synthesis of 3-Methoxy-5-phenylaniline derivatives and evaluated their in vitro anticancer activity against various cancer cell lines. This suggests potential use in developing new anticancer agents (Sahu et al., 2021).
6. Biological Activity in Cellular Signaling
- Impact on Cellular Signaling : Studies on the substitution patterns of compounds related to 3-Methoxy-5-phenylaniline have shown effects on different cellular signaling cascades regulating cell proliferation. This indicates its relevance in biochemical and pharmacological research (Marko et al., 2004).
Safety and Hazards
3-Methoxy-5-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propriétés
IUPAC Name |
3-methoxy-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDMRVZWWBTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

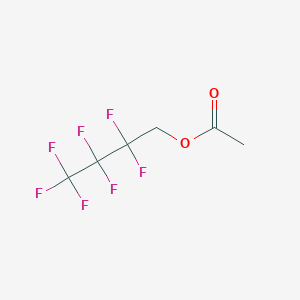
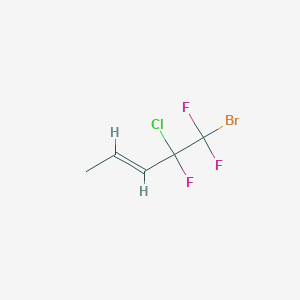
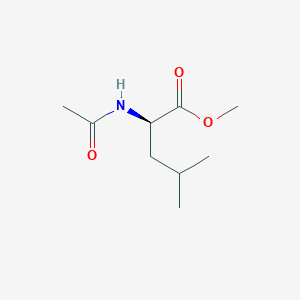

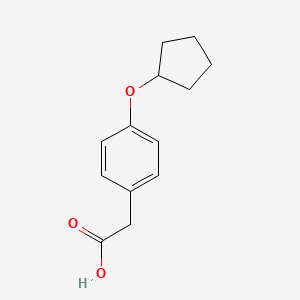
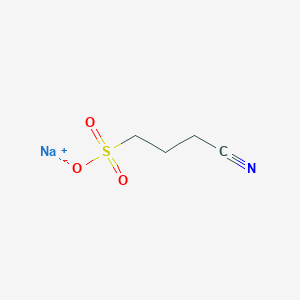

![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)
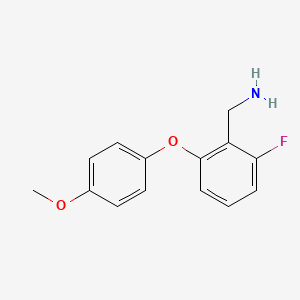
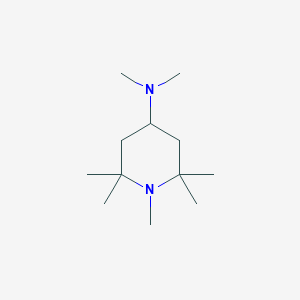
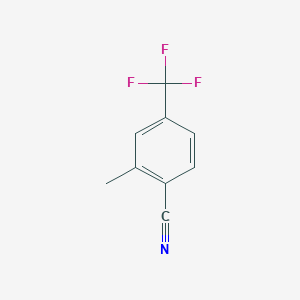
![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)

